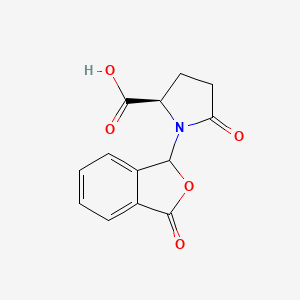5-oxo-1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-D-proline
CAS No.: 1217542-54-5
Cat. No.: VC2628103
Molecular Formula: C13H11NO5
Molecular Weight: 261.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1217542-54-5 |
|---|---|
| Molecular Formula | C13H11NO5 |
| Molecular Weight | 261.23 g/mol |
| IUPAC Name | (2R)-5-oxo-1-(3-oxo-1H-2-benzofuran-1-yl)pyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C13H11NO5/c15-10-6-5-9(12(16)17)14(10)11-7-3-1-2-4-8(7)13(18)19-11/h1-4,9,11H,5-6H2,(H,16,17)/t9-,11?/m1/s1 |
| Standard InChI Key | BBYDVCBRFNLCJZ-BFHBGLAWSA-N |
| Isomeric SMILES | C1CC(=O)N([C@H]1C(=O)O)C2C3=CC=CC=C3C(=O)O2 |
| SMILES | C1CC(=O)N(C1C(=O)O)C2C3=CC=CC=C3C(=O)O2 |
| Canonical SMILES | C1CC(=O)N(C1C(=O)O)C2C3=CC=CC=C3C(=O)O2 |
Introduction
Chemical Identity and Structure
5-Oxo-1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-D-proline is a complex organic compound consisting of a D-proline unit connected to a benzofuran ring system. The compound features multiple functional groups including carboxylic acid, lactam, and lactone moieties, contributing to its potential reactivity and biological relevance. This molecular architecture creates a chiral compound with specific three-dimensional orientation that may influence its interactions with biological targets .
Basic Properties
The compound possesses the following fundamental chemical properties:
*Based on typical properties of similar compounds with this structure.
Structural Components
The molecular structure of 5-oxo-1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-D-proline features three key components that define its chemical behavior. First, it contains a D-proline unit, which provides a source of chirality and contributes a carboxylic acid functional group. Second, the compound includes a 5-oxo modification to the proline ring, creating a lactam structure that alters the electronic properties of the heterocycle. Third, the molecule incorporates a 3-oxo-1,3-dihydro-2-benzofuran group, which includes an aromatic benzene ring fused to a lactone structure. This combination of structural elements creates a compound with unique spatial and electronic properties that may contribute to specific molecular interactions .
Physical and Chemical Properties
Structural Characteristics
5-Oxo-1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-D-proline contains several functional groups that contribute to its reactivity profile. The carboxylic acid group of the D-proline moiety provides acidic character and potential for salt formation or esterification. The lactam (5-oxo-proline) and lactone (3-oxo-benzofuran) structures contribute electrophilic carbonyl groups that may participate in nucleophilic addition reactions. Additionally, the aromatic benzene ring can engage in π-stacking interactions with other aromatic systems, potentially important for biological recognition processes.
Solubility and Physical State
Based on its structure, 5-oxo-1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-D-proline likely exhibits moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, and acetonitrile. The presence of the carboxylic acid group may enhance water solubility, particularly at higher pH values where the acid is deprotonated. At standard laboratory conditions, the compound is expected to exist as a crystalline solid, consistent with similar heterocyclic compounds containing proline derivatives.
Future Research Directions
Structure-Activity Relationship Studies
Future research exploring the structure-activity relationships of 5-oxo-1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-D-proline and related derivatives could provide valuable insights into the impact of structural modifications on biological activity. Such studies might investigate alterations to the proline ring, substitutions on the benzofuran moiety, or changes to the linking between these components.
Analytical Method Development
The development of sensitive and specific analytical methods for the detection and quantification of 5-oxo-1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-D-proline in various matrices could facilitate further research with this compound. Techniques such as high-performance liquid chromatography (HPLC), mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy would be valuable for such analytical method development.
Expanded Biological Evaluation
Comprehensive screening of 5-oxo-1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-D-proline across diverse biological assays could reveal previously unexplored activities or mechanisms of action. This might include enzyme inhibition assays, receptor binding studies, cell-based assays for various biological activities, and evaluation of potential antimicrobial, antiviral, or anticancer properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume